2,3-Bis(phenylmethoxy)propan-1-ol
Overview
Description
“2,3-Bis(phenylmethoxy)propan-1-ol” is a versatile chemical compound used in scientific research. It is also known as "1-Propanol, 2,3-bis(phenylmethoxy)-" . It has diverse applications and proves valuable in fields like pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . It is also a useful reagent in the synthesis of modified oligonucleotides with covalently linked strands .Molecular Structure Analysis
The molecular formula of “2,3-Bis(phenylmethoxy)propan-1-ol” is C17H20O3 . The molecular weight is 272.3389 .Scientific Research Applications
Pharmaceutical Applications
“2,3-Bis(phenylmethoxy)propan-1-ol” is a versatile chemical compound used in scientific research, particularly in the pharmaceutical industry. It can be used in the synthesis of new propanolamines, which have shown potential in cardiovascular treatments .
Adrenolytic Activity
The compound has been used in the synthesis of new propanolamines with adrenolytic activity . Adrenolytic agents are used to block the effects of adrenaline and noradrenaline, which can be beneficial in treating conditions like hypertension and heart failure .
Antiarrhythmic Activity
The synthesized propanolamines from “2,3-Bis(phenylmethoxy)propan-1-ol” have shown antiarrhythmic activity . Antiarrhythmic agents are used to prevent or treat abnormalities in the heart rhythm .
Spasmolytic Activity
The synthesized propanolamines have shown spasmolytic activity . Spasmolytics are used to alleviate smooth muscle spasms, particularly in the gastrointestinal tract .
Chemical Looping Approach
A novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support . This approach could potentially be used with “2,3-Bis(phenylmethoxy)propan-1-ol” to produce other valuable compounds .
properties
IUPAC Name |
2,3-bis(phenylmethoxy)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDGHDWQYGJZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402769 | |
Record name | 1,2-di-O-benzyl-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(phenylmethoxy)propan-1-ol | |
CAS RN |
59991-89-8 | |
Record name | 1,2-di-O-benzyl-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.